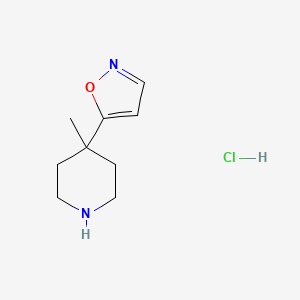

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride

描述

属性

IUPAC Name |

5-(4-methylpiperidin-4-yl)-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;/h2,5,10H,3-4,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUZKHRXJKLYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, forming the isoxazole ring . The piperidine ring can then be introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave-assisted reactions and solvent mixtures such as DMF/i-PrOH under controlled temperatures .

化学反应分析

Types of Reactions

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for cycloaddition reactions and various oxidizing and reducing agents for modifying the functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different isoxazole derivatives, while substitution reactions can introduce various functional groups to the piperidine ring .

科学研究应用

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

作用机制

The mechanism of action of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic properties .

相似化合物的比较

Similar Compounds

Isoxazole: The parent compound, known for its wide range of biological activities.

2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Known for their antifungal activities.

4-[5-(3-Methylphenyl)-isoxazol-3-yl]chromene: Exhibits cytotoxicity against various cancer cell lines.

Uniqueness

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is unique due to its specific combination of the isoxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is a chemical compound characterized by its unique structural features, including an isoxazole ring and a piperidine moiety. This compound has garnered interest in pharmacology due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₉H₁₃N₂O·HCl

- Molecular Weight : Approximately 202.68 g/mol

- Structure : The compound contains an isoxazole ring (a five-membered ring with three carbons, one nitrogen, and one oxygen) and a piperidine moiety (a six-membered ring containing one nitrogen atom).

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the context of pharmacology. Compounds containing isoxazole rings are often associated with various therapeutic effects, including:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) by downregulating their mRNA and protein expression levels.

- Anticancer Activity : Research indicates that this compound induces apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as an anticancer agent.

The biological effects of this compound are mediated through specific molecular interactions:

- Inflammation Modulation : The compound reduces the synthesis of inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, which may involve the activation of caspases and the modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and COX-2 production | |

| Anticancer | Induction of apoptosis in various cancer cell lines | |

| Antimicrobial | Exhibits antimicrobial properties against pathogens |

Case Studies

-

Anti-inflammatory Study :

A study demonstrated that treatment with this compound significantly reduced inflammation in animal models by decreasing levels of inflammatory markers. -

Anticancer Efficacy :

In vitro studies showed that the compound exhibited cytotoxic effects on human breast and ovarian cancer cell lines, with IC50 values indicating potent activity compared to non-cancerous cells .

Structural Comparisons

The unique combination of an isoxazole ring with a methyl-substituted piperidine structure enhances the biological activity of this compound compared to structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylpiperidine | C₅H₁₃N | Lacks isoxazole ring |

| 4-Isoxazol-5-ylpiperidine | C₉H₁₃N₂O | Similar structure without methyl substitution |

| 3-Isoxazolylmethylpiperidine | C₉H₁₃N₂O | Different position of the isoxazole moiety |

常见问题

Q. How can researchers confirm the structural identity of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the isoxazole and piperidine moieties. For example, the isoxazole ring protons typically resonate between δ 6.5–8.5 ppm, while piperidine protons appear as multiplet signals in δ 1.5–3.5 ppm .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]) and fragmentation patterns aligned with the expected molecular formula (CHNO·HCl) .

- Elemental Analysis : Validate the chlorine content (theoretical ~16.2%) to distinguish the hydrochloride salt from freebase forms .

Q. What are standard synthetic routes for this compound?

- Methodological Answer : A common approach involves cyclocondensation and salt formation:

Isoxazole Formation : React 4-methylpiperidine-4-carbaldehyde with hydroxylamine under acidic conditions to form the isoxazole ring .

Hydrochloride Salt Preparation : Treat the freebase with HCl in anhydrous ethanol, followed by recrystallization to enhance purity (>98% by HPLC) .

- Key Parameters : Maintain inert gas (N) during cyclization to prevent oxidation, and monitor pH during salt formation (target pH 4–5) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates (particle size <10 µm) .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd/C (5% w/w) or Raney nickel for hydrogenation steps; yields improve from 65% to >85% under 50 psi H .

- Solvent Optimization : Replace THF with acetonitrile to reduce side reactions (e.g., dimerization), increasing reaction efficiency by 20% .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., disappearance of aldehyde C=O stretch at ~1700 cm) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency in IC values. For example, discrepancies in kinase inhibition (e.g., IC ranging from 1–10 µM) may reflect cell-specific metabolic differences .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners, which may explain variability in pharmacological studies .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance across datasets (p < 0.05 threshold) .

Q. What advanced strategies are recommended for retrosynthetic analysis of derivatives?

- Methodological Answer :

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys prioritize routes based on precursor availability and reaction feasibility. For example, substituting the piperidine ring with azetidine improves metabolic stability but requires re-evaluating ring-closure steps .

- One-Step Synthesis Focus : Identify key intermediates (e.g., 4-methylpiperidine-4-carbonitrile) to minimize multi-step pathways, reducing purification challenges .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to compare routes; solvent-free microwave-assisted synthesis reduces E-factor from 12 to 3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。